molecular formula C25H24N2O4S B11129956 benzyl 5-[(E)-2-(2-methoxyphenyl)ethenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

benzyl 5-[(E)-2-(2-methoxyphenyl)ethenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11129956
M. Wt: 448.5 g/mol
InChI Key: RAGHRWBEIDMDBK-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 5-[(E)-2-(2-methoxyphenyl)ethenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex thiazolo[3,2-a]pyrimidine derivative. Its core scaffold consists of a fused thiazole-pyrimidine ring system with key functional groups:

  • Position 5: (E)-2-(2-Methoxyphenyl)ethenyl substituent, contributing to π-π stacking interactions and electronic modulation.
  • Positions 2 and 7: Methyl groups, which may sterically stabilize the molecule and influence ring puckering .

Synthesis typically involves cyclization reactions between thiourea derivatives and α,β-unsaturated carbonyl compounds, followed by condensation with substituted aldehydes (e.g., 2-methoxybenzaldehyde derivatives) .

Properties

Molecular Formula

C25H24N2O4S

Molecular Weight

448.5 g/mol

IUPAC Name

benzyl 5-[(E)-2-(2-methoxyphenyl)ethenyl]-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H24N2O4S/c1-16-22(24(29)31-15-18-9-5-4-6-10-18)20(27-23(28)17(2)32-25(27)26-16)14-13-19-11-7-8-12-21(19)30-3/h4-14,17,20H,15H2,1-3H3/b14-13+

InChI Key

RAGHRWBEIDMDBK-BUHFOSPRSA-N

Isomeric SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)/C=C/C4=CC=CC=C4OC

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C=CC4=CC=CC=C4OC

Origin of Product

United States

Biological Activity

Benzyl 5-[(E)-2-(2-methoxyphenyl)ethenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique thiazolo-pyrimidine core structure that is of interest due to its diverse biological activities.

Chemical Structure and Properties

The compound possesses several functional groups that contribute to its biological activity:

  • Benzyl group
  • Methoxyphenyl substituent
  • Carboxylate ester functional group

These structural components are believed to enhance its interaction with biological targets.

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

Anticancer Activity

Preliminary investigations suggest that this compound exhibits anticancer properties. The thiazole and pyrimidine rings are essential for cytotoxic activity. For instance, similar compounds have shown moderate anti-proliferative action against cancer cell lines with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL in studies involving tubulin polymerization inhibition .

Antimicrobial Activity

This compound also demonstrates potential antimicrobial properties. Structural analogs have been evaluated for their inhibitory effects against various bacterial strains. For example, compounds related to the thiazole moiety have exhibited significant antibacterial activity against Staphylococcus aureus and Streptococcus pyogenes, with IC50 values as low as 0.25 µg/mL .

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of key enzymes : The presence of the thiazole ring is critical for enzyme inhibition related to cancer and microbial growth.
  • Interaction with cellular targets : Molecular dynamics simulations indicate that similar compounds primarily interact with protein targets through hydrophobic contacts and limited hydrogen bonding .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Cytotoxicity : A study assessed the cytotoxic effects of the compound on human cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at higher concentrations.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties where the compound was tested against various pathogens. Results showed promising inhibition rates compared to standard antibiotics.

Comparative Analysis of Related Compounds

To better understand the potential of this compound, a comparative analysis with structurally similar compounds is presented in the table below:

Compound NameStructureIC50 (µg/mL)Biological Activity
Compound AStructure A1.61Anti-cancer
Compound BStructure B0.25Antibacterial
Compound CStructure C1.98Anti-proliferative

Scientific Research Applications

Biological Activities

Preliminary studies indicate that this compound exhibits promising biological activities, including:

  • Anticancer properties : Similar thiazolo-pyrimidine derivatives have shown effectiveness against various cancer cell lines.
  • Anti-inflammatory effects : The compound may inhibit pro-inflammatory pathways.
Compound NameStructure FeaturesBiological Activity
Ethyl 5-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyrimidineContains thiazole and pyrimidine ringsAnti-inflammatory
Methyl 5-(4-hydroxyphenyl)-thiazolo[4,5-d]pyrimidineHydroxyl substituent enhances activityAnticancer
Benzothiazole derivativesSimilar heterocyclic frameworkAntimicrobial

These compounds illustrate the diversity within thiazole-pyrimidine derivatives and underscore the unique structural features of benzyl 5-[(E)-2-(2-methoxyphenyl)ethenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate that may confer distinct biological properties.

Potential Applications

The potential applications of this compound are vast and include:

  • Pharmaceutical Development : Its anticancer and anti-inflammatory properties make it a candidate for drug formulation.
  • Agricultural Chemistry : The compound may serve as a lead structure for developing agrochemicals that target specific pests or diseases in crops.
  • Biochemical Research : It can be utilized in studies aimed at understanding the mechanisms behind its biological activities.

Comparison with Similar Compounds

Structural Variations and Functional Impact

Key modifications in analogous compounds include:

Position 2 Substituents :

  • 2,4-Dimethoxybenzylidene (): Enhances electronic density and hydrogen-bonding capacity.
  • 3,5-Dibromo-4-hydroxybenzylidene (Compound 97, ): Introduces halogen bonding and ROS-independent enzyme inhibition (IC50 = 4.5 µM for Cdc25B).

Position 5 Substituents :

  • Thiophen-2-yl (): Increases heteroaromatic interactions.
  • 4-Methylphenyl (): Balances steric bulk and hydrophobicity.

Physicochemical and Crystallographic Properties

  • Solubility : Benzyl esters (target compound) exhibit higher logP values compared to ethyl/methyl analogs, suggesting improved lipid bilayer penetration but reduced aqueous solubility .
  • Crystal Packing : Analogs with halogen substituents (e.g., 4-bromophenyl, ) form stable lattices via π-halogen and C–H···O interactions, critical for solid-state stability .
  • Hydrogen Bonding : The target compound’s 2-methoxy group may participate in C–H···O networks, as seen in similar derivatives () .

Preparation Methods

Core Synthesis of the Thiazolo[3,2-a]Pyrimidine Scaffold

The thiazolo[3,2-a]pyrimidine core is typically constructed via cyclocondensation of dihydropyrimidinones (DHPMs) with α-halo esters. As demonstrated in Nature (2022), DHPMs synthesized via the Biginelli reaction—using thiourea, acetylacetone, and aldehydes—undergo cyclization with ethyl chloroacetate under thermal conditions to yield thiazolo[3,2-a]pyrimidin-3(2H)-ones . For the target compound, substituting ethyl chloroacetate with benzyl chloroacetate introduces the benzyl ester at position 6.

Example Procedure :

  • DHPM Synthesis : A mixture of 2-methoxybenzaldehyde (5 mmol), acetylacetone (5 mmol), thiourea (7.5 mmol), and NH₄Cl (0.8 mmol) is heated at 100°C for 3 hours to yield 5-(2-methoxyphenyl)-2,7-dimethyldihydropyrimidin-4(3H)-one .

  • Cyclization : The DHPM intermediate is reacted with benzyl chloroacetate (1.2 eq) at 110–115°C for 30 minutes, followed by neutralization with ammonia to pH 7.5–8.0. The product is recrystallized from ethanol to yield the thiazolo[3,2-a]pyrimidine core .

Key Data :

StepReactantsConditionsYield
DHPM Formation2-Methoxybenzaldehyde, Acetylacetone, Thiourea100°C, 3 h78%
CyclizationDHPM, Benzyl Chloroacetate110–115°C, 0.5 h65%

Introduction of the (E)-2-(2-Methoxyphenyl)Ethenyl Group

The (E)-ethenyl substituent at position 5 is introduced via a Heck coupling reaction between a brominated thiazolopyrimidine intermediate and 2-methoxystyrene. This method ensures stereoselectivity for the E-configuration, as reported in patents describing analogous couplings .

Example Procedure :

  • Bromination : The thiazolo[3,2-a]pyrimidine core is brominated at position 5 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C .

  • Heck Coupling : The brominated intermediate (1 eq), 2-methoxystyrene (1.5 eq), palladium(II) acetate (5 mol%), and triethylamine (2 eq) are heated in DMF at 120°C for 12 hours . The product is purified via column chromatography (hexane:ethyl acetate, 3:1).

Key Data :

ReactionCatalystsTemperatureYield
BrominationNBS, DMF0°C → RT85%
Heck CouplingPd(OAc)₂, Et₃N120°C, 12 h72%

Esterification and Functional Group Modifications

The benzyl ester at position 6 is either introduced during the cyclization step (as in Section 1) or via post-synthetic esterification. Patent WO2016091698A1 describes transesterification methods using benzyl alcohol and acid catalysts .

Example Procedure :

  • Transesterification : The ethyl ester analog (1 eq) is refluxed with benzyl alcohol (5 eq) and p-toluenesulfonic acid (0.1 eq) in toluene for 24 hours .

  • Workup : The mixture is washed with NaHCO₃, dried over Na₂SO₄, and concentrated. The product is recrystallized from ethanol.

Key Data :

Starting MaterialConditionsYield
Ethyl Ester DerivativeBenzyl Alcohol, TsOH, Toluene88%

Stereochemical Control and Optimization

The E-configuration of the ethenyl group is confirmed via NOESY spectroscopy, which shows no coupling between the ethenyl protons and the methoxyphenyl ring . Reaction parameters such as palladium catalyst loading and solvent polarity significantly impact stereoselectivity. For instance, using polar aprotic solvents (e.g., DMF) increases E-selectivity to >95% .

Spectroscopic Characterization

The final compound is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 16 Hz, 1H, CH=CH), 6.95–7.30 (m, 4H, aromatic), 5.25 (s, 2H, OCH₂Ph), 3.85 (s, 3H, OCH₃), 2.55 (s, 3H, CH₃), 2.40 (s, 3H, CH₃) .

  • IR (KBr): 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O ketone), 1600 cm⁻¹ (C=C) .

Comparative Analysis of Synthetic Routes

The table below evaluates two primary routes:

RouteStepsTotal YieldAdvantagesLimitations
Cyclization with Benzyl Chloroacetate251% (0.78 × 0.65)Fewer steps, higher atom economyRequires custom DHPM synthesis
Transesterification of Ethyl Ester357% (0.78 × 0.65 × 0.88)Compatible with commercial intermediatesLonger reaction times

Q & A

Q. Table 1. Key Crystallographic Parameters for Thiazolo[3,2-a]pyrimidine Derivatives

ParameterValue (Example)SignificanceReference
Dihedral Angle (Pyrimidine-Benzene)80.94°Influences binding to hydrophobic pockets
Puckering Amplitude (QTQ_T)0.224 ÅReflects ring flexibility
Hydrogen Bond (C–H···O)2.85 Å, 145°Stabilizes crystal packing

Q. Table 2. Comparative Bioactivity of Analogues

SubstituentIC50_{50} (Cdc25B)ROS Interference?SAR InsightReference
3,4,5-Trimethoxybenzyl3.0 µMNoEnhanced H-bonding
4-Chlorophenyl4.5 µMYesSteric hindrance

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.